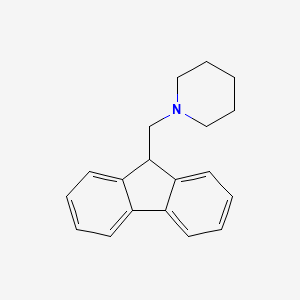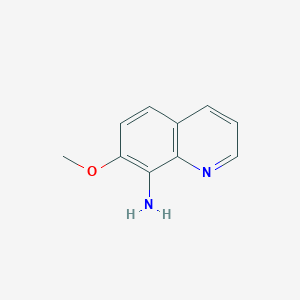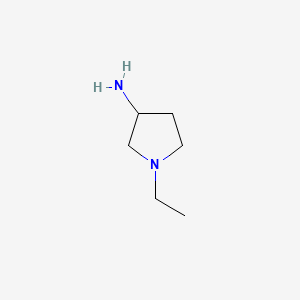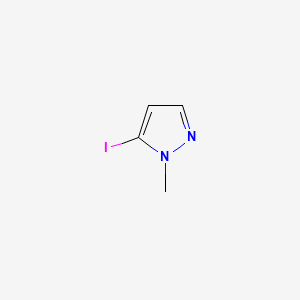
5-yodo-1-metil-1H-pirazol
Descripción general
Descripción
5-iodo-1-methyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with an iodine atom attached to the fifth carbon and a methyl group attached to the first nitrogen. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Aplicaciones Científicas De Investigación
Chemistry: 5-iodo-1-methyl-1H-pyrazole is used as a building block in organic synthesis to create more complex molecules. Its reactivity and stability make it a valuable intermediate in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anti-inflammatory, and anticancer agents .
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for new drugs targeting specific biological pathways and molecular targets .
Industry: In the industrial sector, 5-iodo-1-methyl-1H-pyrazole is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial applications .
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which include 5-iodo-1-methyl-1h-pyrazole, are used in the synthesis of various substances .
Mode of Action
Pyrazole derivatives are known to participate in various chemical reactions, but the specific interactions of 5-iodo-1-methyl-1H-pyrazole with its targets remain to be elucidated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-iodo-1-methyl-1H-pyrazole. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also advised to avoid breathing dust, fume, gas, mist, vapors, or spray of the compound .
Análisis Bioquímico
Biochemical Properties
5-Iodo-1-methyl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The interaction between 5-iodo-1-methyl-1H-pyrazole and these biomolecules is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and modulate enzyme activity .
Cellular Effects
The effects of 5-iodo-1-methyl-1H-pyrazole on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-iodo-1-methyl-1H-pyrazole has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-iodo-1-methyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, 5-iodo-1-methyl-1H-pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-iodo-1-methyl-1H-pyrazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-iodo-1-methyl-1H-pyrazole, resulting in reduced efficacy and potential changes in its biochemical properties . Long-term studies in vitro and in vivo have demonstrated that the effects of 5-iodo-1-methyl-1H-pyrazole on cellular function can persist over extended periods, with sustained inhibition of target enzymes and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of 5-iodo-1-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, 5-iodo-1-methyl-1H-pyrazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the inhibition of essential metabolic enzymes. Threshold effects have also been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
5-Iodo-1-methyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes such as cytochrome P450, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to altered metabolic flux and changes in metabolite levels, affecting overall cellular metabolism. Additionally, 5-iodo-1-methyl-1H-pyrazole can influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, further impacting cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of 5-iodo-1-methyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, 5-iodo-1-methyl-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity and ability to cross biological membranes .
Subcellular Localization
The subcellular localization of 5-iodo-1-methyl-1H-pyrazole is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in directing 5-iodo-1-methyl-1H-pyrazole to these compartments. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and modulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-methyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1-methyl-3-iodo-1H-pyrazole with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 5-iodo-1-methyl-1H-pyrazole may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions with other reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions under controlled temperatures and pressures.
Major Products Formed:
Substituted Pyrazoles: Products with different substituents replacing the iodine atom.
Oxidized Derivatives: Compounds with higher oxidation states.
Cyclized Products: More complex heterocyclic structures.
Comparación Con Compuestos Similares
- 1-methyl-3-iodo-1H-pyrazole
- 3-methyl-1-phenyl-1H-pyrazole
- 5-methyl-1H-pyrazole
Comparison: 5-iodo-1-methyl-1H-pyrazole is unique due to the presence of both an iodine atom and a methyl group, which confer distinct reactivity and biological propertiesSimilarly, the presence of a phenyl group in 3-methyl-1-phenyl-1H-pyrazole introduces different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Propiedades
IUPAC Name |
5-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYWUQWCLZYCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537246 | |
| Record name | 5-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34091-51-5 | |
| Record name | 5-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



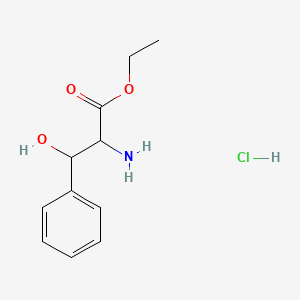


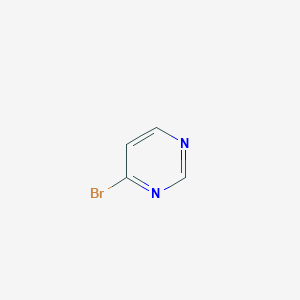
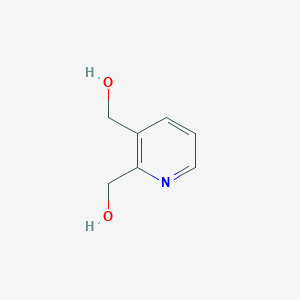

![Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
